molecular formula C15H16BrNO3S B288616 N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide

N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide

Cat. No. B288616
M. Wt: 370.3 g/mol
InChI Key: XHABKXLRHLBSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide, also known as BMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BMEB is a sulfonamide derivative that contains a bromine atom and an ethoxy group attached to a benzene ring.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic processes. In cancer cells, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the activity of proteins involved in cell survival. In viruses, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the activity of enzymes involved in viral replication.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to induce apoptosis and cell cycle arrest. In viruses, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the replication of HIV and HSV. In plants, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the growth of weeds and fungi. In material science, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit unique properties such as high thermal stability and solubility in various solvents.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It exhibits various biological and chemical properties that make it suitable for studying various processes such as apoptosis, viral replication, and metabolic pathways. However, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide also has some limitations. It is relatively expensive compared to other chemicals and may not be suitable for large-scale experiments. It may also exhibit some toxicity towards certain cell lines and organisms.

Future Directions

There are several future directions for the study of N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide. In medicine, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide could be further studied for its potential use as an anticancer, antiviral, and antibacterial agent. Its mechanism of action could be further elucidated to better understand its effects on various metabolic processes. In agriculture, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide could be further studied for its potential use as a herbicide and fungicide. Its effects on various plant species and fungi could be further investigated. In material science, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide could be further studied for its potential use as a building block for the synthesis of new materials with unique properties. Its properties could be further explored to develop new materials with specific applications.
In conclusion, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide could lead to the development of new drugs, herbicides, and materials with unique properties.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with ethoxybenzene in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide as a white solid with a yield of around 70-80%.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields. In medicine, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In agriculture, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been studied for its potential use as a herbicide and fungicide. It has been shown to inhibit the growth of weeds and fungi by interfering with their metabolic processes. In material science, N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide has been studied for its potential use as a building block for the synthesis of new materials with unique properties.

properties

Product Name

N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide

Molecular Formula

C15H16BrNO3S

Molecular Weight

370.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C15H16BrNO3S/c1-3-20-13-5-7-14(8-6-13)21(18,19)17-15-9-4-12(16)10-11(15)2/h4-10,17H,3H2,1-2H3

InChI Key

XHABKXLRHLBSMZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C

Origin of Product

United States

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